molecular formula C10H6F2N2OS B062559 2-(2,4-Difluorophenyl)thiazole-4-carboxamide CAS No. 175276-97-8

2-(2,4-Difluorophenyl)thiazole-4-carboxamide

Cat. No. B062559
M. Wt: 240.23 g/mol
InChI Key: NHQYYXGZHSVWOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole carboxamide derivatives, including structures similar to 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, involves multiple steps that yield compounds with potential anticancer, fungicidal, and antitumor activities. Notably, these processes often start from basic thiazole scaffolds and involve modifications at various positions to introduce different substituents, including the 2,4-difluorophenyl group (Cai et al., 2016; Wei, 2012; Donohue et al., 2002).

Molecular Structure Analysis

The molecular structure of thiazole carboxamide derivatives is characterized by the presence of a thiazole ring linked to a carboxamide group. Studies involving NMR, IR, HRMS, and elemental analysis provide detailed insights into their structure, confirming the presence of specific substituents and functional groups that contribute to their biological activity (Refouvelet et al., 2000; Kumar et al., 2013).

Chemical Reactions and Properties

Thiazole carboxamides undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, cyclization reactions and interactions with various amines or amino acid esters are common in the synthesis of thiazole derivatives, leading to compounds with a wide range of biological activities (Gebeyehu et al., 1983; Nötzel et al., 2001).

Physical Properties Analysis

The physical properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their pharmacokinetic profile and drug formulation. These properties are typically determined through various analytical methods, including X-ray crystallography and spectroscopic analyses, which provide insights into the compounds' stability and behavior in biological systems (Haroon et al., 2019).

Chemical Properties Analysis

The chemical properties of thiazole carboxamides, such as reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies show that these compounds exhibit a range of activities, including anticancer, antifungal, and growth-regulatory effects, which are attributed to their ability to interact with specific cellular targets and pathways (Liu et al., 2011).

Scientific Research Applications

  • Anticancer Activity : Thiazole carboxamide derivatives, including those structurally similar to 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, have been synthesized and evaluated for their anticancer activity against various cell lines. For instance, certain derivatives demonstrated significant activity against A-549, Bel7402, and HCT-8 cell lines (Cai et al., 2016).

  • Antiviral Activity : The synthesis and evaluation of thiazole carboxamides have also led to compounds with potential antiviral activities. For example, certain thiazole nucleosides were tested for activity against herpes virus, parainfluenza virus, and rhinovirus (Srivastava et al., 1977).

  • Antimicrobial Activity : Thiazole carboxamide derivatives have been reported to exhibit various biological activities, including antimicrobial effects. This includes activity against bacteria like S. aureus and E. coli, as well as antifungal properties (Mhaske et al., 2011).

  • Inhibitors of Kinases : Derivatives of thiazole carboxamides have been identified as potent inhibitors of enzymes like Src/Abl kinase, which are relevant in oncology. For example, certain compounds demonstrated excellent antiproliferative activity against hematological and solid tumor cell lines (Lombardo et al., 2004).

  • Vanilloid Receptor Antagonists : Thiazole carboxamides, such as 2-(2,6-dichlorobenzyl)-N-(4-isopropylphenyl) thiazole-4-carboxamide, were identified as TRPV1 antagonists, showing potential in blocking capsaicin- or acid-induced calcium influx in cells (Xi et al., 2005).

  • Interaction with DNA : Certain 2-substituted thiazole-4-carboxamides, structurally related to bleomycin A2, have been used to study their interaction with DNA, providing insights into the design of synthetic bleomycin derivatives with varying affinities for DNA (Sakai et al., 1982).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2OS/c11-5-1-2-6(7(12)3-5)10-14-8(4-16-10)9(13)15/h1-4H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQYYXGZHSVWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371805
Record name 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)thiazole-4-carboxamide

CAS RN

175276-97-8
Record name 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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